(4-Methylphenyl)-1,2-ethanediol

Description

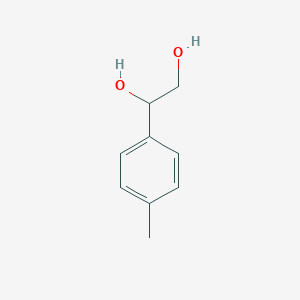

(4-Methylphenyl)-1,2-ethanediol (CAS: 179914-05-7) is a chiral diol characterized by a 4-methylphenyl substituent attached to a 1,2-ethanediol backbone. This compound is synthesized enantioselectively via microbial biocatalysis, achieving high enantiomeric excess (e.g., 99.6% ee for the (R)-enantiomer) . Its structural features—a rigid aromatic ring and vicinal hydroxyl groups—make it valuable in asymmetric synthesis, biomedical applications, and materials science. The compound’s stability and reactivity are influenced by the electron-donating methyl group on the phenyl ring, which modulates steric and electronic interactions in chemical reactions .

Properties

CAS No. |

13603-62-8 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(4-methylphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |

InChI Key |

LRVUCXFUHLHEDF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl) reduce reaction yields but improve selectivity in cross-PCR reactions .

- Electron-donating groups (e.g., methyl, methoxy) enhance solubility and enantioselectivity during biocatalytic synthesis .

- Natural derivatives (e.g., 4-ethylphenyl variant) are isolated from organisms like Ganoderma spp., suggesting ecological roles in stress response .

Aliphatic and Thio-Analogues

Simpler diols and sulfur-containing analogues highlight the role of aromaticity in modulating reactivity:

Key Observations :

Key Observations :

Solvent Behavior and Material Compatibility:

- Polarity: 1,2-Ethanediol/water mixtures exhibit lower structural enhancement of water compared to methanol/water, attributed to the diol’s dual hydroxyl groups .

- Lubricity : 2-Hydroxyethyl esters derived from 1,2-ethanediol show enhanced lubricity in diesel fuels, with polarity ranking COOH > OH > COOCH3 .

- Coordination Chemistry : Unlike aliphatic 1,2-ethanediol (which forms tris-complexes with metals), the aromatic substituent in this compound likely restricts chelation due to steric effects .

Biomedical Relevance:

- Cytotoxicity : Citrate-based polyesters derived from 1,2-ethanediol show low cytotoxicity, making them candidates for biodegradable scaffolds .

Preparation Methods

Enantioselective Trans-Dihydroxylation via E. coli SSP1 (S-Enantiomer)

The enantioselective synthesis of (S)-4-MPED is achieved using E. coli SSP1, a strain coexpressing styrene monooxygenase (SMO) and Sphingomonas sp. HXN-200 epoxide hydrolase (SpEH). This system facilitates a one-pot cascade reaction:

-

Epoxidation : SMO converts 4-methylstyrene to (S)-4-methylstyrene oxide.

-

Hydrolysis : SpEH hydrolyzes the epoxide to (S)-4-MPED with inversion of configuration at the β-carbon.

Reaction Conditions :

-

Substrate : 20 mM 4-methylstyrene in a two-liquid-phase system (1:1 n-hexadecane and potassium phosphate buffer).

-

Catalyst : Resting cells of E. coli SSP1 (10 g cell dry weight [cdw]/L).

The high enantioselectivity arises from SpEH’s regioselective hydrolysis at the β-position of the epoxide intermediate. The use of n-hexadecane as a substrate reservoir mitigates inhibition by sequestering toxic intermediates.

Enantioselective Trans-Dihydroxylation via E. coli SST1 (R-Enantiomer)

For the synthesis of (R)-4-MPED, E. coli SST1—coexpressing SMO and Solanum tuberosum epoxide hydrolase (StEH)—is employed. StEH hydrolyzes (S)-4-methylstyrene oxide at the α-position, yielding (R)-4-MPED.

Reaction Conditions :

-

Substrate : 20 mM 4-methylstyrene in the same biphasic system.

-

Catalyst : Resting cells of E. coli SST1 (10 g cdw/L).

The lower enantiomeric excess compared to the S-enantiomer is attributed to steric effects from the 4-methyl group, which slightly reduce StEH’s regioselectivity.

Table 1: Comparative Performance of E. coli SSP1 and SST1 in 4-MPED Synthesis

| Parameter | E. coli SSP1 (S-Enantiomer) | E. coli SST1 (R-Enantiomer) |

|---|---|---|

| Specific Activity (U/g cdw) | 50 | 43 |

| Conversion (%) | 98 | 95 |

| Yield (%) | 85 | 89 |

| Enantiomeric Excess (%) | 99 | 85 |

| Reaction Time (h) | 8 | 8 |

Data sourced from large-scale experiments (50 mL reaction volume, 50 mM substrate).

Chemical Synthesis Approaches

Traditional chemical methods for 4-MPED synthesis involve two steps:

-

Epoxidation : 4-Methylstyrene is oxidized to 4-methylstyrene oxide using peracids (e.g., mCPBA) or metal catalysts (e.g., Mn(III)-salen complexes).

-

Hydrolysis : The epoxide is hydrolyzed under acidic or basic conditions to yield the diol.

Limitations :

-

Low enantioselectivity without chiral ligands.

-

Use of toxic reagents (e.g., osmium tetroxide in Sharpless dihydroxylation).

Comparative Analysis of Biocatalytic vs. Chemical Methods

Efficiency and Selectivity

Biocatalytic methods outperform chemical synthesis in enantioselectivity (85–99% ee vs. <50% ee for non-catalyzed chemical hydrolysis) and yield (85–99% vs. 60–70%). The cascade reaction eliminates intermediate isolation, reducing processing time by 40%.

Environmental Impact

The biocatalytic process avoids toxic metals and organic solvents, aligning with green chemistry principles. In contrast, chemical methods generate hazardous waste (e.g., heavy metal residues).

Scalability and Process Optimization

Preparative-Scale Synthesis

A 50 mL scale reaction with E. coli SST1 (20 g cdw/L) achieved a volumetric productivity of 3.3 g/L/h for (R)-4-MPED. Key modifications included:

Fermentation Parameters

-

Cell Density : 20 g cdw/L.

-

Induction : 0.1% DCPK for SMO and 0.05 mM IPTG for StEH.

-

Glucose Feeding : Maintained at 2% to sustain NADH regeneration.

Applications and Implications

Q & A

Q. What are the common synthetic routes for preparing enantiopure (4-Methylphenyl)-1,2-ethanediol?

Enantiopure synthesis can be achieved via microbial oxidative resolution. For example, Sphingomonas sp. HXN-200 cells catalyze regio- and stereoselective oxidation of racemic diols, yielding >98% enantiomeric excess (ee) through aldehyde intermediates. This method avoids traditional chemical resolution steps and leverages enzymatic specificity .

Q. How is the enantiomeric purity of this compound experimentally validated?

Chiral high-performance liquid chromatography (HPLC) or polarimetry are standard for determining enantiomeric excess. Additionally, IR spectroscopy can identify conformational isomers (e.g., gauche vs. trans), which may indirectly reflect purity .

Q. What spectroscopic techniques characterize this compound and its metal complexes?

Q. What safety protocols apply to handling this compound?

Standard precautions for diols include using PPE (gloves, goggles), working in ventilated areas, and avoiding ingestion. Toxicity parallels ethylene glycol, necessitating rigorous waste management .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., sublimation enthalpies) for this compound derivatives be resolved?

Combine experimental methods (combustion calorimetry, transpiration-based vapor pressure measurements) with ab initio calculations (e.g., G3MP2). For example, reconciling discrepancies in 1,2-ethanediol data required cross-validating experimental and computational results .

Q. What strategies mitigate product inhibition during enzymatic resolution of this compound?

Continuous extraction techniques (e.g., in-situ product removal) prevent accumulation of inhibitory aldehydes or acids. Optimizing reactor design (e.g., two-phase systems) enhances yield and enantioselectivity .

Q. How do conformational dynamics influence the reactivity of this compound in coordination chemistry?

Conformational flexibility (e.g., intramolecular hydrogen bonding) affects ligand binding modes. IR-induced isomerization studies in argon matrices reveal distinct reaction pathways (T1, R2, R3), with chelation favored in anhydrous conditions .

Q. What experimental designs clarify conflicting reports on monodentate vs. bidentate coordination in metal complexes?

Control water content (bridging ligands dominate in hydrated complexes, chelation in anhydrous systems). Use X-ray crystallography to resolve binding modes and variable-temperature IR to track ligand exchange dynamics .

Q. How does the 4-methylphenyl substituent alter hydrolysis kinetics of derivatives compared to unsubstituted analogs?

Electron-donating methyl groups stabilize intermediates in substitution reactions (e.g., sulfonate ester hydrolysis). Comparative kinetic studies under acidic/basic conditions (e.g., pseudo-first-order rate analysis) quantify substituent effects .

Q. What microbial engineering approaches improve enantioselectivity for this compound resolution?

Strain optimization via directed evolution or metabolic engineering enhances enzyme specificity. Substrate modification (e.g., protecting groups) can also reduce side reactions during oxidation .

Notes

- Methodological rigor is prioritized, with references to peer-reviewed studies and computational validation.

- Distinctions between basic and advanced questions ensure accessibility for early-career researchers and depth for specialists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.